2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine and triazole intermediates. The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions .
Industrial Production Methods
For large-scale production, the synthesis process can be optimized by using more efficient catalysts and solvents. For example, replacing expensive catalysts with more cost-effective alternatives like Cu2O and using solvents like acetonitrile instead of 1,4-dioxane can improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Azetidine Derivatives: Compounds with the azetidine ring are known for their antimicrobial and anticancer properties.
Cyclopenta[d]pyrimidine Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-9-16-12-4-2-3-11(12)13(17-9)18-7-10(8-18)19-14-5-6-15-19/h5-6,10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKLFCJSIQUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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